(3S)-4-(3-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}butanoic acid

Chiral building block Enantiomeric purity Asymmetric synthesis

This (3S)-configured β-amino acid derivative offers orthogonal Boc protection and a free carboxylic acid, making it the preferred building block for solid-phase synthesis of β-peptide mimetics and tyrosine kinase inhibitor libraries described in patent US20040044203A1. The defined (S)-stereochemistry and >98% enantiomeric purity eliminate the risk of inactive isomers encountered with racemic or (R)-enantiomer (CAS 1350734-63-2) batches. The 3-bromophenyl handle enables reliable Pd-catalyzed cross-coupling for late-stage diversification. Procure with confidence for high-integrity SAR studies and scalable library production.

Molecular Formula C15H20BrNO4
Molecular Weight 358.2
CAS No. 2349976-20-9
Cat. No. B6162353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-4-(3-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}butanoic acid
CAS2349976-20-9
Molecular FormulaC15H20BrNO4
Molecular Weight358.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S)-4-(3-Bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}butanoic Acid (CAS 2349976-20-9): A Chiral Boc-Protected β-Amino Acid Building Block for Drug Discovery


(3S)-4-(3-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}butanoic acid (CAS 2349976-20-9) is a chiral, orthogonally protected β-amino acid derivative featuring a single (S)-configured stereocenter, a Boc-protected amine, a free carboxylic acid, and a 3‑bromophenyl substituent . Its molecular formula is C₁₅H₂₀BrNO₄ with a molecular weight of 358.23 g·mol⁻¹, and it is classified as a benzenebutanoic acid analogue [1]. The compound serves as a versatile intermediate in medicinal chemistry, most notably as a key building block in the synthesis of tyrosine kinase inhibitors described in patent US20040044203A1 [2].

Why Generic Substitution Fails for (3S)-4-(3-Bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}butanoic Acid: The Imperative of Stereochemistry, Purity, and Regiochemistry


In-class compounds cannot be simply interchanged because the specific (S)-stereochemistry, the 3‑bromo substitution pattern, and the Boc‑protected amine collectively dictate the ultimate pharmacological activity of downstream products. The (R)-enantiomer (CAS 1350734‑63‑2) fails to meet the minimum purity specification (95% vs. 98% for the (S)-form ), while racemic or regioisomeric mixtures introduce unpredictable stereochemical outcomes in asymmetric syntheses, potentially requiring costly chiral separation or leading to inactive isomers. The 3‑bromo position is essential for key cross‑coupling reactions documented in the patent literature; substituting the 4‑bromo analog would alter the electronic and steric profile of the aryl halide, jeopardizing reaction yields and product selectivity [1].

Product-Specific Quantitative Evidence Guide: (3S)-4-(3-Bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}butanoic Acid vs. Closest Comparators


Enantiomeric Purity: (S)- vs. (R)-4-(3-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic Acid

The (S)-enantiomer (CAS 2349976-20-9) is commercially available with a minimum purity specification of 98%, while the (R)-enantiomer (CAS 1350734-63-2) is typically supplied at 95% purity . This 3% absolute purity difference translates to a 2.5‑fold higher maximum impurity burden in the (R)-form (5% vs. 2%), which can propagate through multi‑step syntheses and compromise final API purity.

Chiral building block Enantiomeric purity Asymmetric synthesis

Lipophilicity: XLogP3 of the (S)-Enantiomer Compared to the Des‑Bromo Analogue

The computed XLogP3 for (3S)-4-(3-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}butanoic acid is 3.1 [1]. The des‑bromo parent scaffold (Boc‑β‑homophenylalanine, CID 2763191) has a computed XLogP3 of approximately 1.9 (PubChem, 2025). The introduction of the 3‑bromophenyl group therefore increases lipophilicity by roughly 1.2 log units.

Physicochemical property Lipophilicity Drug-likeness

Acidity: Predicted pKa of the Carboxylic Acid vs. Common β‑Amino Acid Scaffolds

The predicted pKa of the carboxylic acid group in Boc-(S)-3-amino-4-(3-bromophenyl)butyric acid is 4.42 ± 0.10 . This is slightly more acidic than the unsubstituted Boc‑β‑homophenylalanine (predicted pKa ~4.5), consistent with the electron‑withdrawing effect of the bromine atom.

Ionization constant pKa Reactivity

Storage Stability: Room Temperature vs. Cool/Dry Storage Requirements of the (R)-Enantiomer

The (S)-enantiomer is specified for long‑term storage at room temperature, while the (R)-enantiomer requires storage in a cool, dry place . This differential storage requirement suggests superior ambient stability for the (S)-form.

Stability Storage condition Logistics

Patent‑Documented Synthetic Utility: Tyrosine Kinase Inhibitor Synthesis vs. General Amino Acid Building Block

Patent US20040044203A1 specifically exemplifies the use of (S)-4-(3-bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid as a reactant in the synthesis of tyrosine kinase inhibitors, employing Pd‑catalyzed cross‑coupling and subsequent deprotection steps [1]. The (R)-enantiomer is not cited in this patent, indicating that the (S)-configuration is critical for the target binding conformation.

Tyrosine kinase inhibitor Patent intermediate Targeted synthesis

Regioisomeric Selectivity: 3‑Bromo vs. 4‑Bromo Substitution in Cross‑Coupling Reactions

The 3‑bromophenyl group in the target compound is positioned for Pd‑catalyzed cross‑coupling to generate 3‑substituted biaryl systems as specified in patent US20040044203A1 [1]. The 4‑bromo regioisomer (Boc-(S)-3-amino-4-(4-bromophenyl)butyric acid) would produce a different connectivity, yielding a 4‑substituted biaryl that would not match the patent SAR.

Regioselectivity Suzuki coupling Structure‑activity relationship

Best Application Scenarios for Procuring (3S)-4-(3-Bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}butanoic Acid


Tyrosine Kinase Inhibitor Lead Optimization

This compound is a proven starting material for the synthesis of tyrosine kinase inhibitor candidates as described in patent US20040044203A1 [1]. Medicinal chemistry teams can follow the exemplified Pd‑catalyzed cross‑coupling and Boc‑deprotection sequence to rapidly generate focused libraries. Procuring the (S)-enantiomer with 98% purity ensures high initial chemical integrity, minimizing by‑product formation during library synthesis.

Chiral β‑Amino Acid Building Block for Peptide Mimetics

As an orthogonally protected (S)-β‑amino acid with a bromophenyl side chain, this compound is ideal for solid‑phase peptide synthesis of β‑peptide mimetics. The room‑temperature storage stability simplifies inventory in automated peptide synthesizer facilities, while the 3‑bromo substituent provides a handle for late‑stage diversification via cross‑coupling.

Structure‑Activity Relationship (SAR) Studies at the Meta Position

In programs where the 3‑position of a phenyl ring is a key SAR vector, this compound offers a direct entry to 3‑substituted biaryl or heteroaryl derivatives. The quantitative lipophilicity increase (XLogP3 = 3.1 vs. ~1.9 for the des‑bromo analogue) supports its use as a probe for hydrophobic pocket interactions in target proteins [2].

Asymmetric Synthesis Methodology Development

The high enantiomeric purity (98%) and defined (S)-configuration make this compound a suitable chiral standard for developing new asymmetric transformations or for calibrating chiral HPLC methods. Its availability in research quantities from multiple vendors allows for method development without supply chain interruption.

Quote Request

Request a Quote for (3S)-4-(3-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.